molecular formula C19H18N2 B11850150 N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline

N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline

Katalognummer: B11850150
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: PCAJNECRVNQDGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline is an organic compound with the molecular formula C19H18N2. It is a derivative of aniline, featuring a phenyl group and a pyridine ring attached to the ethyl chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline typically involves the reaction of 4-pyridineethanamine with aniline derivatives under specific conditions. One common method includes the use of a catalyst-free environment, where the reaction proceeds through the intermediate formation of hetaryl isocyanates . The reaction conditions often involve heating and the use of solvents such as ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include ketones, secondary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include binding to active sites on proteins, altering their function and leading to the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline is unique due to its specific combination of phenyl and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Eigenschaften

Molekularformel

C19H18N2

Molekulargewicht

274.4 g/mol

IUPAC-Name

N-(1-phenyl-2-pyridin-4-ylethyl)aniline

InChI

InChI=1S/C19H18N2/c1-3-7-17(8-4-1)19(15-16-11-13-20-14-12-16)21-18-9-5-2-6-10-18/h1-14,19,21H,15H2

InChI-Schlüssel

PCAJNECRVNQDGM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.